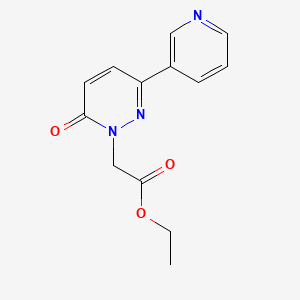

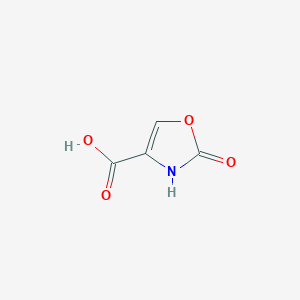

![molecular formula C15H14N4O3S B2862184 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 868980-45-4](/img/structure/B2862184.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of extensive research due to its wide range of therapeutic applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized using various methods. For instance, a highly efficient microwave-assisted procedure has been developed for synthesizing imidazo[2,1-b]thiazole-based chalcones . The transformation provided rapid access to functionalized imidazo[2,1-b]thiazoles .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For example, they have been synthesized from 2-aminobenzothiazole and N-alkylated 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been shown to be efficient catalysts in transesterification involving various esters and alcohols. These catalysts mediate acylation of alcohols with enol acetates effectively at room temperature, highlighting their potential in facilitating organic synthesis processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Anticonvulsant Activity

Development of Anticonvulsants : Derivatives of 1,3,4-thiadiazole, a related chemical family, have been identified as promising anticonvulsants. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, in particular, demonstrated significant anticonvulsive activity, suggesting potential applications in treating seizure disorders (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Research on Schiff base ligands derived from thiazole compounds has shown that such compounds possess moderate antibacterial and antifungal activities. These findings indicate the potential of thiazole and imidazole derivatives in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Chemotherapeutic Research

Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a group of nonpeptide angiotensin II receptor antagonists, have been identified for their potent antihypertensive effects upon oral administration. This research highlights the therapeutic potential of imidazole derivatives in hypertension treatment (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Green Chemistry

Cycloaddition of Aziridines and Carbon Dioxide : Imidazolium-2-carboxylates, derived from N-heterocyclic carbenes, have been used as catalysts for the carboxylation of tertiary aziridines with CO2, leading to the production of 3-substituted-2-oxazolidones. This research demonstrates the application of imidazole derivatives in green chemistry, offering an environmentally friendly method for synthesizing valuable chemical products (Ueno, Kayaki, & Ikariya, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .

Mode of Action

The compound interacts with its target through a putative binding pattern, as suggested by molecular docking and dynamics studies

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase This inhibition disrupts the production of coenzyme A, a critical cofactor in numerous biochemical reactions

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis .

Result of Action

The compound has demonstrated significant in vitro antitubercular activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.

Action Environment

It’s worth noting that the compound was synthesized using a green reaction medium and catalyst under microwave irradiation , suggesting a consideration for environmental factors during its synthesis.

Properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-10-2-3-11(8-13(10)19(21)22)14(20)16-5-4-12-9-18-6-7-23-15(18)17-12/h2-3,6-9H,4-5H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUITBHDHWHHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

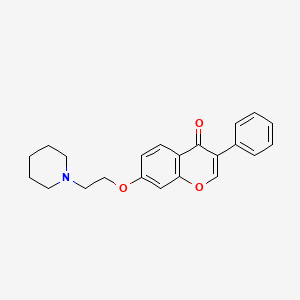

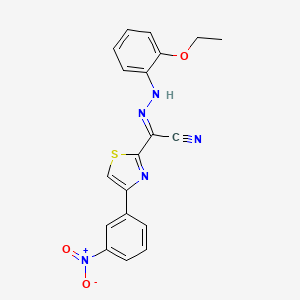

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2862103.png)

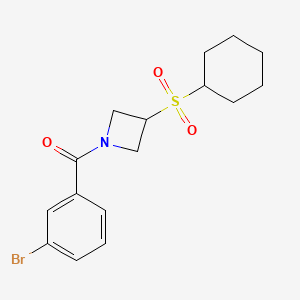

![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2862106.png)

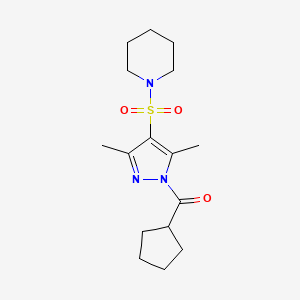

![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2862114.png)

![1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2862116.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2862119.png)

![2-(3-METHOXYPHENYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE](/img/structure/B2862120.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)